molecular formula C14H14N2O B145163 2-(4-Phenylphenyl)acetohydrazide CAS No. 139277-58-0

2-(4-Phenylphenyl)acetohydrazide

Cat. No. B145163
CAS RN: 139277-58-0
M. Wt: 226.27 g/mol
InChI Key: MLSJQOUEHHYKAD-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)acetohydrazide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the behavior of similar structures. For instance, polyhydrazides synthesized from related diacids show enhanced solubility due to bulky pendant phenyl groups and methylene spacer groups in the polymer backbone .

Synthesis Analysis

The synthesis of related compounds involves the use of diacids and dihydrazides. For example, a novel dicarboxylic acid was used to synthesize a series of polyhydrazides by Yamazaki’s phosphorylation method, which could be a relevant method for synthesizing 2-(4-Phenylphenyl)acetohydrazide . The synthesis process is characterized by quantitative yields and involves the use of triphenyl phosphite as a condensing agent .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Phenylphenyl)acetohydrazide can be analyzed using techniques such as FT-IR and FT-Raman spectroscopy, as well as density functional theory (DFT) calculations . These methods provide information on vibrational wavenumbers, infrared intensities, and Raman activities, which are crucial for understanding the molecular structure and behavior of the compound .

Chemical Reactions Analysis

Compounds with hydrazide groups can participate in various chemical reactions. For instance, carboxylic acid anhydrides and chlorides react with hydrazines to form corresponding hydrazides, which can be used for colorimetric analysis . This suggests that 2-(4-Phenylphenyl)acetohydrazide may also react with these groups to form new compounds, which could be analyzed colorimetrically .

Physical and Chemical Properties Analysis

The physical and chemical properties of polyhydrazides, which are structurally related to 2-(4-Phenylphenyl)acetohydrazide, include solubility in common aprotic polar solvents and a considerable weight loss at temperatures ranging from 300-400°C due to cyclodehydration . These properties are influenced by the presence of bulky pendant groups and the polymer backbone structure . X-ray diffraction studies indicate that such polyhydrazides are amorphous in nature .

Scientific Research Applications

Nonlinear Optical Properties

Hydrazones, including compounds related to 2-(4-Phenylphenyl)acetohydrazide, have been studied for their nonlinear optical properties. These studies indicate their potential for applications in optical devices like optical limiters and switches. For example, Naseema et al. (2010) investigated hydrazones for third-order nonlinear optical properties using a z-scan technique, finding them suitable for optical device applications (Naseema et al., 2010).

Anticancer Evaluation

Compounds structurally similar to 2-(4-Phenylphenyl)acetohydrazide have been evaluated for their anticancer properties. Salahuddin et al. (2014) synthesized derivatives and found one compound notably active against breast cancer cells (Salahuddin et al., 2014).

Anti-Inflammatory Studies

Some derivatives of acetohydrazides have been synthesized and assessed for anti-inflammatory properties. Somashekhar et al. (2019) indicated the potential of these compounds in developing novel biologically active compounds (Somashekhar et al., 2019).

Corrosion Inhibition

Acetohydrazide derivatives, including those related to 2-(4-Phenylphenyl)acetohydrazide, have been explored for their corrosion inhibition properties. Nataraja et al. (2011) studied the effect of similar compounds on steel corrosion in hydrochloric acid solution, indicating their efficiency as corrosion inhibitors (Nataraja et al., 2011).

Antimicrobial and Antifungal Activities

Acetohydrazide derivatives have also been studied for their antimicrobial and antifungal activities. Fathima et al. (2022) synthesized and evaluated compounds for their biological potency, finding notable antimicrobial and antioxidant activities (Fathima et al., 2022).

Quantum Chemical Analysis

The molecular-level understanding of the inhibition efficiency of acetohydrazide derivatives has been analyzed through quantum chemical approaches. Gece and Bilgiç (2012) performed such analyses, correlating molecular structures with inhibition efficiencies (Gece and Bilgiç, 2012).

Future Directions

Future research could focus on the potential therapeutic applications of 2-(4-Phenylphenyl)acetohydrazide. For example, inhibitors of PAO could lead to new therapeutics for the treatment of inflammation-related conditions . Additionally, the compound could be further studied for its anticonvulsant activity and neurotoxicity .

properties

IUPAC Name

2-(4-phenylphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSJQOUEHHYKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397510
Record name 2-(4-phenylphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylphenyl)acetohydrazide

CAS RN

139277-58-0
Record name 2-(4-phenylphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(4-Phenylphenyl)acetohydrazide interact with PAO and what are the downstream effects of this interaction?

A1: 2-(4-Phenylphenyl)acetohydrazide acts as a covalent inhibitor of PAO. [] This means that it forms a strong, irreversible bond with the enzyme, effectively blocking its catalytic activity. While the exact mechanism is not detailed in the provided abstract, covalent inhibitors often target active site residues crucial for enzyme function.

Q2: What analytical methods were employed to study the inhibitory activity of 2-(4-Phenylphenyl)acetohydrazide on PAO?

A2: The researchers utilized a high-performance liquid chromatography (HPLC) assay with UV detection to evaluate the inhibitory activity of 2-(4-Phenylphenyl)acetohydrazide against PAO. [] This method involved monitoring the formation of 6-(5-phenyl-2H-tetrazol-2-yl)hexanal from its corresponding amine substrate. The researchers demonstrated that using crude bovine plasma as the enzyme source, instead of purified PAO, yielded comparable results. This simplified assay allows for efficient screening and characterization of potential PAO inhibitors.

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